

PF-04979064 In Vitro Kinase Assay: A Technical Guide

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Compound of Interest

Compound Name: PF-04979064

Cat. No.: B609946

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Introduction

PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a critical signaling pathway frequently dysregulated in cancer, the PI3K/AKT/mTOR cascade represents a key target for therapeutic intervention. **PF-04979064** acts as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR, thereby disrupting downstream signaling involved in tumor cell proliferation, survival, and metabolism.[3] This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the inhibitory activity of **PF-04979064**, including detailed experimental protocols and quantitative data.

Quantitative Inhibitory Activity

The in vitro inhibitory potency of **PF-04979064** against various kinases is summarized in the table below. The data highlights the compound's high affinity for Class I PI3K isoforms and mTOR.

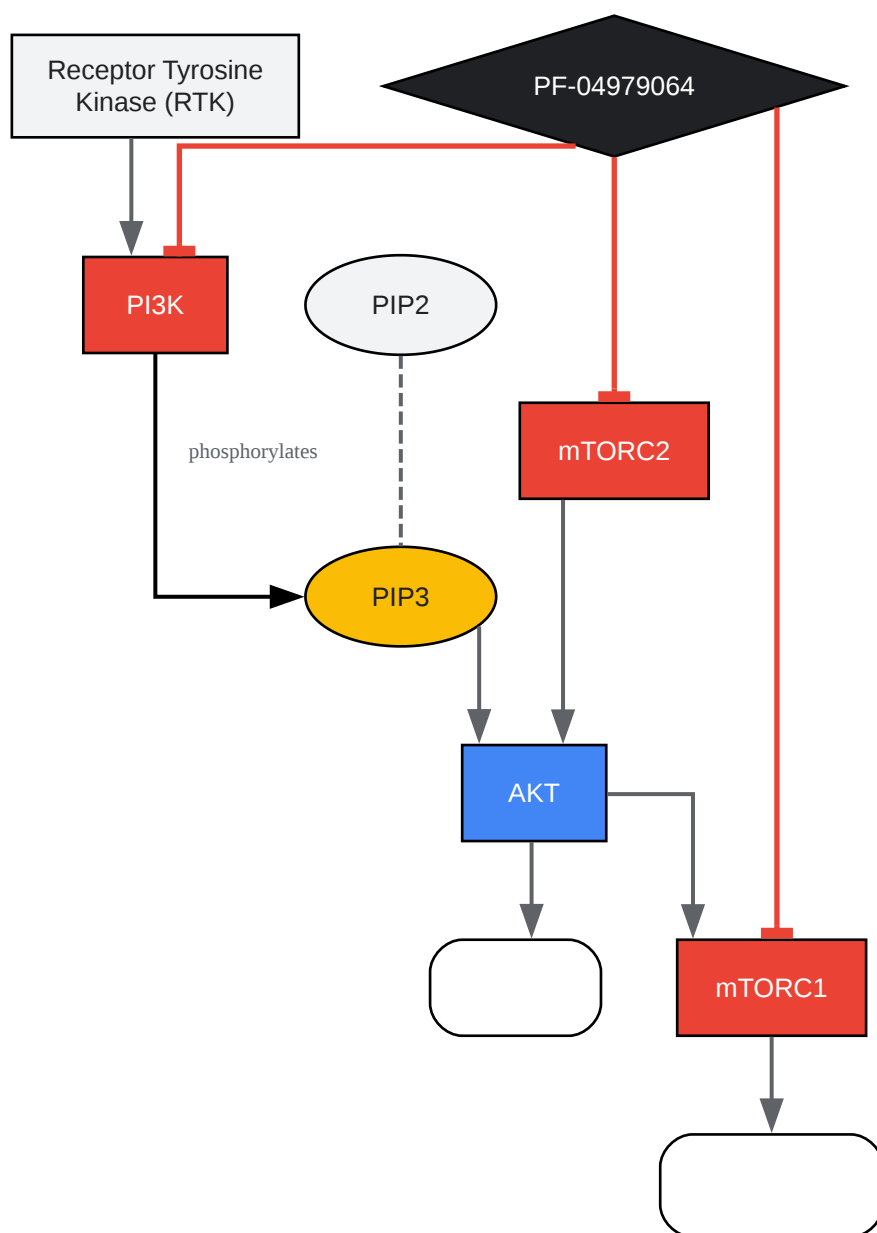
Target Kinase	Inhibition Constant (Ki)
PI3K α	0.13 nM
PI3K γ	0.111 nM
PI3K δ	0.122 nM
mTOR	1.42 nM

Data sourced from multiple independent in vitro biochemical assays.[1][2]

Furthermore, the selectivity of **PF-04979064** has been demonstrated in broader kinase screening panels. When tested at a concentration of 1 μ M, **PF-04979064** exhibited less than 25% inhibition against a panel of 36 other kinases, underscoring its specificity for the PI3K/mTOR pathway.[1]

Signaling Pathway

PF-04979064 targets the core of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and the points of inhibition by **PF-04979064**.



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Figure 1: PI3K/AKT/mTOR Signaling Pathway and Inhibition by **PF-04979064**.

Experimental Protocols

The following protocols are representative methodologies for conducting in vitro kinase assays to evaluate the inhibitory activity of compounds like **PF-04979064** against PI3K and mTOR. These are based on widely used commercial assay platforms such as the ADP-Glo™ Kinase Assay.

In Vitro PI3K Kinase Assay (Adapted from ADP-Glo™ Protocol)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

- Recombinant human PI3K α (p110 α /p85 α)
- **PF-04979064** (or other test compounds)
- PI3K Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles
- ATP
- Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well white assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **PF-04979064** in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
- Kinase Reaction Setup:
 - Add 2.5 μ L of the diluted **PF-04979064** or vehicle (DMSO) to the wells of the 384-well plate.
 - Add 2.5 μ L of a solution containing the PI3K enzyme and PIP2 substrate in Kinase Assay Buffer.

- Initiate the kinase reaction by adding 5 μ L of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 μ L.
- Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: Add 10 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add 20 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. Calculate the percent inhibition for each concentration of **PF-04979064** relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro mTOR Kinase Assay (Adapted from TR-FRET Protocol)

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate by mTOR.

Materials:

- Recombinant human mTOR kinase domain
- **PF-04979064** (or other test compounds)
- mTOR Substrate (e.g., a GFP-fused, unphosphorylated peptide derived from a known mTOR substrate like 4E-BP1)

- ATP
- Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
- Terbium-labeled anti-phospho-substrate antibody
- 384-well low-volume black assay plates

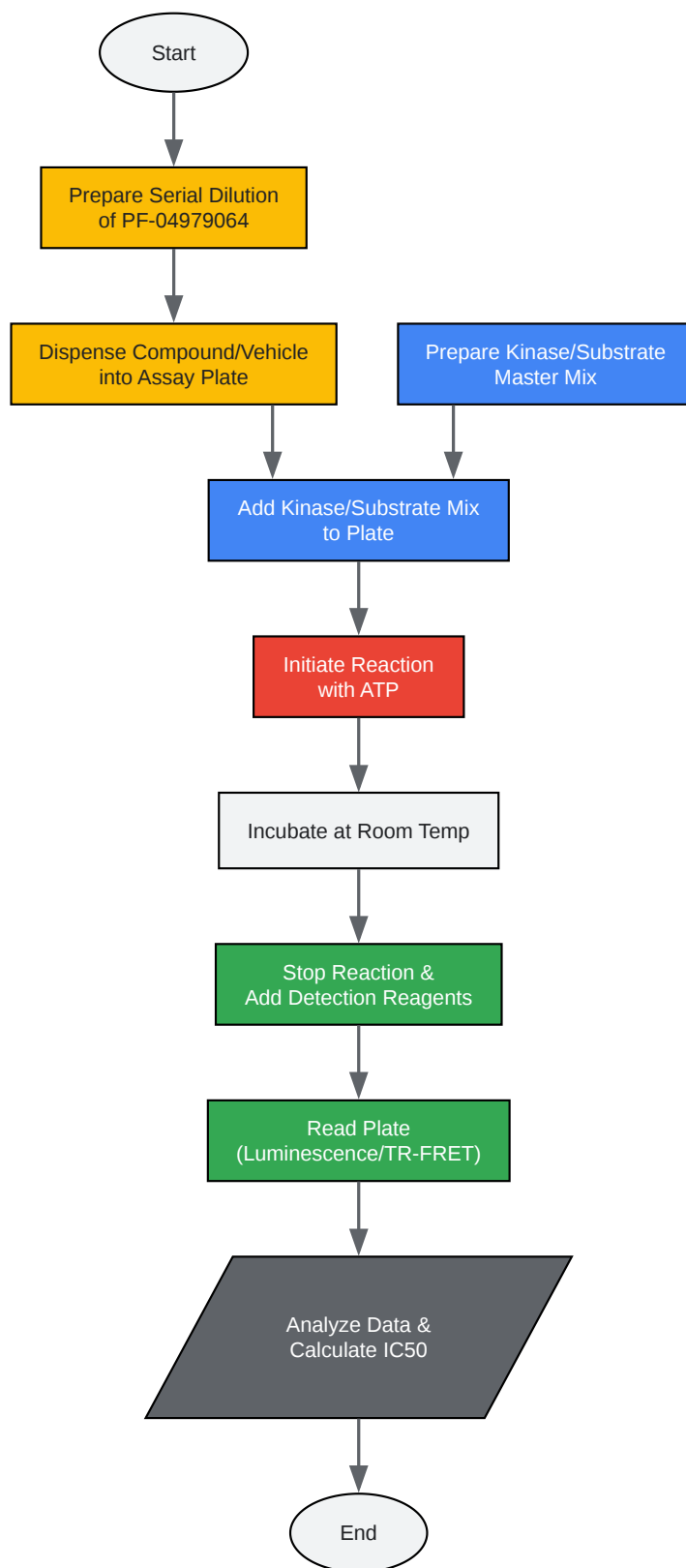
Procedure:

- Compound Preparation: Prepare a serial dilution of **PF-04979064** in DMSO and then in Kinase Assay Buffer.
- Kinase Reaction Setup:
 - Add 2 μL of diluted **PF-04979064** or vehicle to the wells.
 - Add 4 μL of a solution containing the mTOR enzyme and the GFP-fused substrate in Kinase Assay Buffer.
 - Initiate the reaction by adding 4 μL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 μL.
- Incubation: Incubate the plate at room temperature for 60-90 minutes.
- Detection: Stop the reaction and detect phosphorylation by adding 10 μL of a solution containing the Terbium-labeled anti-phospho-substrate antibody in a suitable detection buffer (often containing EDTA to chelate Mg²⁺ and stop the reaction).
- Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~520 nm for GFP and ~620 nm for Terbium).
- Data Analysis: The TR-FRET ratio (emission at 520 nm / emission at 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each

compound concentration and determine the IC50 value.

Experimental Workflow

The general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like **PF-04979064** is depicted below.



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Figure 2: General workflow for an in vitro kinase inhibition assay.

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References

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